molecular formula C18H19N5O2 B2960316 2-ethoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide CAS No. 2034508-06-8

2-ethoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide

Cat. No. B2960316
CAS RN: 2034508-06-8
M. Wt: 337.383
InChI Key: POWPHDCXTMCLQI-UHFFFAOYSA-N
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Description

2-ethoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is also known as EI1, and it is a potent and selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins.

Scientific Research Applications

Antiviral Applications

  • A study described the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives showing significant anti-influenza A virus (H5N1) activities. This research illustrates a new route to these compounds, potentially contributing to antiviral drug development (Hebishy et al., 2020).

Antitumor Applications

  • Novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives were synthesized as potential anti-tumor agents, indicating the versatility of benzamide derivatives in creating compounds with significant effects against various cancer cell lines (Nassar et al., 2015).

Antibacterial and Antifungal Activities

  • Research on the synthesis of new pyrazoline and pyrazole derivatives demonstrated their antibacterial and antifungal activities, showcasing the potential of such compounds in addressing microbial resistance issues (Hassan, 2013).

Ethylene Biosynthesis Inhibition

  • Derivatives of pyrazinamide, a compound structurally related to the one of interest, were found to inhibit ethylene biosynthesis, a crucial process in plant ripening and senescence, highlighting an agricultural application (Sun et al., 2017).

Heterocyclic Compound Synthesis

  • Various studies have focused on the diversity-oriented synthesis of heterocyclic compounds, such as tetrahydropyrones and substituted pyrazoles, indicating the broad interest in exploiting benzamide derivatives for creating biologically active molecules (Zaware et al., 2011).

properties

IUPAC Name

2-ethoxy-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-2-25-16-6-4-3-5-14(16)18(24)22-10-12-23-11-9-21-17(23)15-13-19-7-8-20-15/h3-9,11,13H,2,10,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWPHDCXTMCLQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCCN2C=CN=C2C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide

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